N-Propylcycloheptanamine hydrochloride
Overview
Description
N-Propylcycloheptanamine hydrochloride: is a chemical compound with the molecular formula C10H21N·HCl . It is a derivative of cycloheptanamine, where the amine group is substituted with a propyl group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Propylcycloheptanamine hydrochloride typically involves the alkylation of cycloheptanamine with propyl halides under basic conditions. The reaction can be carried out using sodium or potassium hydroxide as the base in an organic solvent like ethanol or methanol. The resulting N-Propylcycloheptanamine is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The final product is purified through crystallization or distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: N-Propylcycloheptanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it back to cycloheptanamine.
Substitution: The compound can undergo nucleophilic substitution reactions where the propyl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: N-Propylcycloheptanamine N-oxide.
Reduction: Cycloheptanamine.
Substitution: Various N-substituted cycloheptanamines depending on the substituent used.
Scientific Research Applications
Chemistry: N-Propylcycloheptanamine hydrochloride is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of more complex molecules and can be used in the preparation of various heterocyclic compounds .
Biology: In biological research, this compound is used to study the effects of amine derivatives on biological systems. It can be used in the development of new pharmaceuticals and as a model compound in biochemical studies .
Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of drugs targeting neurological disorders .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the manufacture of various chemical products .
Mechanism of Action
The mechanism of action of N-Propylcycloheptanamine hydrochloride involves its interaction with biological targets such as enzymes and receptors. The propyl group enhances its lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with specific molecular targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Cycloheptanamine: The parent compound without the propyl substitution.
N-Methylcycloheptanamine: A similar compound with a methyl group instead of a propyl group.
N-Ethylcycloheptanamine: A compound with an ethyl group substitution.
Uniqueness: N-Propylcycloheptanamine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The propyl group provides a balance between hydrophilicity and lipophilicity, making it suitable for various applications in research and industry .
Properties
IUPAC Name |
N-propylcycloheptanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N.ClH/c1-2-9-11-10-7-5-3-4-6-8-10;/h10-11H,2-9H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHXFPUOALDPSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCCCCC1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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